Benzyl a-aminobutyrate
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Overview
Description
L-Valine Benzyl Ester: is a derivative of the amino acid L-valine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its ability to protect the carboxyl group during reactions. It is a white to almost white powder or crystalline substance with the molecular formula C12H17NO2 and a molecular weight of 207.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: L-Valine Benzyl Ester can be synthesized by reacting L-valine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production: Industrial methods often involve similar esterification processes but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: L-Valine Benzyl Ester undergoes hydrolysis in the presence of acids or bases to yield L-valine and benzyl alcohol.
N-Alkylation: It can be N-alkylated with various alkyl halides to form N-alkylated derivatives.
N-Acylation: The compound can also undergo N-acylation reactions to form N-acylated derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
N-Alkylation: Alkyl halides such as bromomethyl biphenyl.
N-Acylation: Acyl chlorides like valeryl chloride.
Major Products:
Hydrolysis: L-Valine and benzyl alcohol.
N-Alkylation: N-alkylated L-valine benzyl ester.
N-Acylation: N-acylated L-valine benzyl ester.
Scientific Research Applications
Chemistry:
Peptide Synthesis: L-Valine Benzyl Ester is used as a protecting group for the carboxyl group in peptide synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
Mechanism: L-Valine Benzyl Ester acts primarily as a protecting group in organic synthesis. The esterification of the carboxyl group prevents unwanted reactions at this site, allowing for selective reactions at other functional groups. The benzyl ester can be removed by hydrogenation or acidic hydrolysis, revealing the free carboxyl group for further reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
L-Valine Methyl Ester: Similar in structure but uses a methyl group instead of a benzyl group.
L-Valine Ethyl Ester: Uses an ethyl group for esterification.
L-Valine Isopropyl Ester: Uses an isopropyl group for esterification.
Uniqueness:
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
benzyl 2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
CDENZIFHXOBSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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